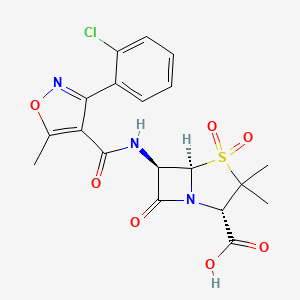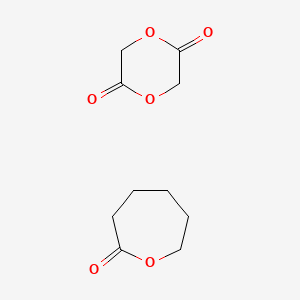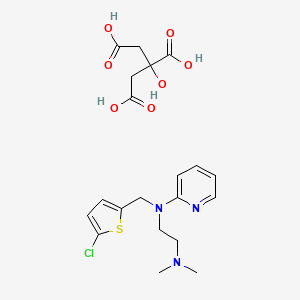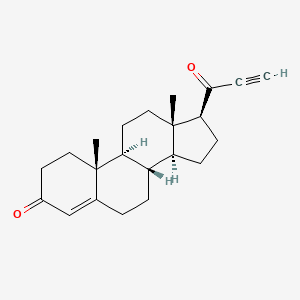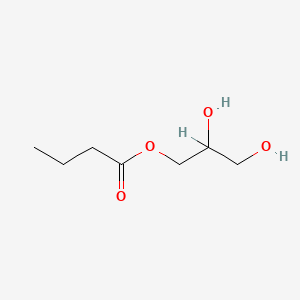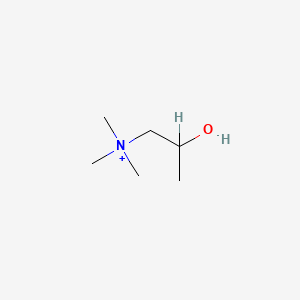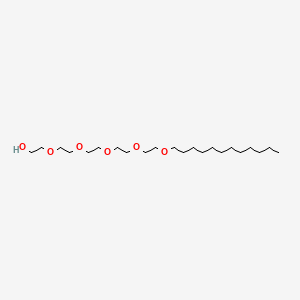![molecular formula C10H10FNO3 B1204814 4-[(3-Fluorphenyl)amino]-4-oxobutansäure CAS No. 25589-40-6](/img/structure/B1204814.png)
4-[(3-Fluorphenyl)amino]-4-oxobutansäure
Übersicht
Beschreibung
4-(3-fluoroanilino)-4-oxobutanoic acid is an anilide.
Wissenschaftliche Forschungsanwendungen
Synthese neuer Derivate
Diese Verbindung dient als Vorläufer für die Synthese verschiedener neuer Derivate. Ihr Fluoratom und ihre Carboxylgruppe machen sie zu einem vielseitigen Zwischenprodukt für chemische Reaktionen, die zur Entwicklung neuer pharmakologisch aktiver Moleküle führen können {svg_1}.
Antibakterielle Aktivität
Die Forschung hat gezeigt, dass Derivate von 4-Fluoranilin, wie 4-[(3-Fluorphenyl)amino]-4-oxobutansäure, zur Synthese von Schiff-Basen mit potenziellen antimikrobiellen Eigenschaften verwendet werden können. Diese Anwendung ist entscheidend für die Entwicklung neuer Antibiotika und Antimykotika {svg_2}.
Biochemische Anwendungen
Carboxylate weisen ein breites Spektrum an Bindungsmodi auf, was sie zu wichtigen organischen Liganden macht. Diese Verbindung könnte aufgrund ihrer Carboxylgruppe verwendet werden, um mit Organozinn und anderen Übergangsmetallen zu koordinieren, die weitreichende Anwendungen in der Biochemie haben {svg_3}.
Kristallographische Studien
Die Fähigkeit der Verbindung, Kristalle zu bilden, macht sie für Einkristall-Röntgenbeugungsstudien geeignet. Diese Studien können wertvolle Einblicke in die molekulare und elektronische Struktur liefern, die für das Verständnis der Reaktivität und Eigenschaften der Verbindung unerlässlich sind {svg_4}.
Eigenschaften
IUPAC Name |
4-(3-fluoroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-3,6H,4-5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMYDUHFZZUBGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-(carboxymethyl)-5-oxopyrrol-2-ylidene]methyl]-4-(carboxymethyl)-1H-pyrrol-2-yl]methylidene]-5-[[4-(2-carboxyethyl)-3-(carboxymethyl)-5-oxopyrrol-2-yl]methylidene]-4-(carboxymethyl)pyrrol-3-yl]propanoic acid](/img/structure/B1204732.png)
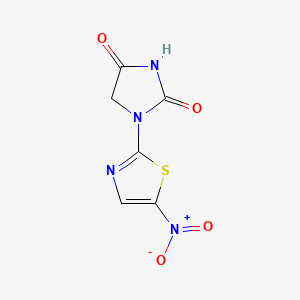

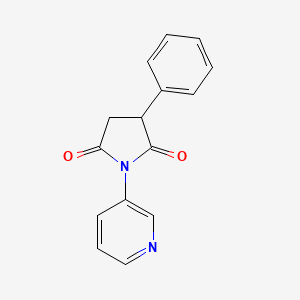
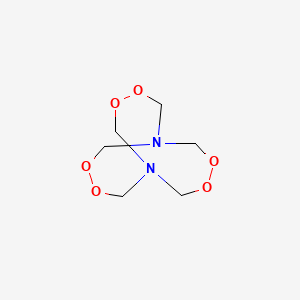

![N-[4-(1-adamantyliminomethyl)phenyl]-N-methylnitrous amide](/img/structure/B1204743.png)
